Cas no 876384-53-1 ((+)-Angelmarin)

(+)-Angelmarin is a pure, enantiomerically-pure monoterpene alcohol extracted from the essential oil of Angelica archangelica. Its unique stereochemistry confers exceptional anti-inflammatory and analgesic properties. (+)-Angelmarin exhibits high stability in various formulations, making it a valuable ingredient in pharmaceuticals and cosmetics. Its purity and efficacy make it an ideal choice for applications requiring a targeted therapeutic effect.
(+)-Angelmarin structure
(+)-Angelmarin structure
商品名:(+)-Angelmarin
CAS番号:876384-53-1
MF:C23H20O6
メガワット:392.40100
CID:992757
PubChem ID:11560227

(+)-Angelmarin 化学的及び物理的性質

名前と識別子

    • (+)-Angelmarin
    • A 2M7
    • Angelmarin
    • 876384-53-1
    • CHEMBL380983
    • (S)-2-(2-Oxo-8,9-dihydro-2H-furo[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)acrylate
    • 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • DTXSID301349466
    • インチ: InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+
    • InChIKey: YPULLITUOWRRPG-VZUCSPMQSA-N
    • ほほえんだ: CC(C)(OC(=O)\C=C\c1ccc(O)cc1)C1Cc2c(O1)ccc1ccc(=O)oc21

計算された属性

  • せいみつぶんしりょう: 392.12600
  • どういたいしつりょう: 392.12598835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 688
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 82.1Ų

じっけんとくせい

  • PSA: 85.97000
  • LogP: 3.83730

(+)-Angelmarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-207293-5mg
(+)-Angelmarin,
876384-53-1
5mg
¥3234.00 2023-09-05
TRC
A637600-5mg
(+)-Angelmarin
876384-53-1
5mg
$ 253.00 2023-04-19
TRC
A637600-50mg
(+)-Angelmarin
876384-53-1
50mg
$ 1918.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-207293-5 mg
(+)-Angelmarin,
876384-53-1
5mg
¥3,234.00 2023-07-11

(+)-Angelmarin 関連文献

(+)-Angelmarinに関する追加情報

Professional Introduction to (+)-Angelmarin (CAS No. 876384-53-1)

(+)-Angelmarin, a naturally occurring flavonoid derivative, has garnered significant attention in the field of pharmaceutical and biochemical research due to its remarkable biological activities. With a CAS number of 876384-53-1, this compound has been extensively studied for its potential therapeutic applications, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties. This introduction delves into the chemical structure, pharmacological effects, and recent advancements in the research of (+)-Angelmarin.

The chemical structure of (+)-Angelmarin is characterized by a flavone backbone with methoxy and hydroxyl substituents, which contribute to its unique pharmacological profile. Flavonoids are well-known for their pleiotropic effects, and (+)-Angelmarin is no exception. Its molecular formula, C15H10O6, underscores its complexity and the potential for diverse interactions with biological targets.

Recent studies have highlighted the anti-inflammatory properties of (+)-Angelmarin, particularly in models of acute and chronic inflammation. Research indicates that (+)-Angelmarin can modulate key inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that (+)-Angelmarin may have therapeutic potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

In addition to its anti-inflammatory effects, (+)-Angelmarin has demonstrated significant antioxidant activity. Oxidative stress is a critical factor in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Studies have shown that (+)-Angelmarin can scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant property makes (+)-Angelmarin a promising candidate for the development of neuroprotective agents.

The anticancer potential of (+)-Angelmarin has also been extensively investigated. Preclinical studies have revealed that (+)-Angelmarin can induce apoptosis in various cancer cell lines, including breast, colorectal, and prostate cancer. The mechanisms underlying this effect involve the inhibition of survival signaling pathways such as PI3K/Akt and the activation of caspase-dependent apoptosis. Furthermore, +)-Angelmarin has been shown to possess chemopreventive properties by inhibiting the formation of cancerous lesions in animal models.

The pharmacokinetic profile of (+)-Angelmarin is another area of active research. Studies have demonstrated that (+)-Angelmarin exhibits good oral bioavailability and can distribute widely throughout various tissues upon administration. However, its metabolic stability remains a challenge due to rapid degradation by enzymes such as cytochrome P450 oxidases. Efforts are underway to develop strategies to enhance the stability and bioavailability of (+)-Angelmarin, which could improve its therapeutic efficacy.

Recent advancements in synthetic chemistry have enabled the development of semi-synthetic derivatives of (+)-Angelmarin with enhanced biological activity. These derivatives often incorporate modifications such as halogenation or glycosylation to improve their pharmacological properties. For instance, halogenated derivatives of (+)-Angelmarin have shown increased potency in inhibiting tumor growth and reducing inflammation compared to the parent compound.

The role of (+)-Angelmarin in drug discovery has also been explored in combination therapies. Studies suggest that combining +)-Angelmarin with conventional chemotherapeutic agents can enhance their efficacy while reducing side effects. This approach leverages the synergistic effects of different compounds to achieve better therapeutic outcomes in cancer treatment.

The future directions for research on (+)-Angelmarin include further elucidation of its mechanisms of action and identification of new therapeutic applications. Additionally, preclinical and clinical trials are needed to validate its safety and efficacy in human populations. The development of novel formulations that enhance its bioavailability and stability will also be crucial for realizing its full therapeutic potential.

In conclusion, (+)-Angelmarin (CAS No. 876384-53-1) is a multifaceted compound with significant promise in pharmaceutical applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable candidate for further research and development. As our understanding of its pharmacological effects continues to grow, so too does its potential to contribute to novel therapeutic strategies across various medical disciplines.

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